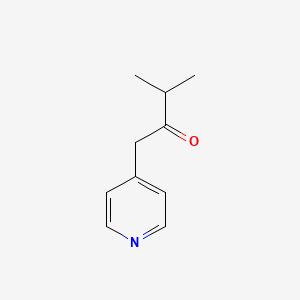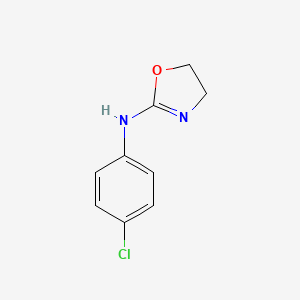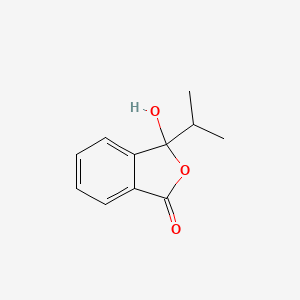![molecular formula C17H34N2O4 B14006731 [5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate CAS No. 31035-93-5](/img/structure/B14006731.png)
[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) typically involves the reaction of diethylcarbamic acid with 2,2-dimethylpentamethylene alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler carbamates .
Wissenschaftliche Forschungsanwendungen
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbamic acid: A simpler analog with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid with different structural properties.
Urea: A related compound with similar functional groups but different applications.
Uniqueness
CARBAMIC ACID,DIETHYL-, 2,2-DIMETHYLPENTAMETHYLENE ESTER (8CI) is unique due to its specific structural features and the resulting chemical properties.
Eigenschaften
CAS-Nummer |
31035-93-5 |
|---|---|
Molekularformel |
C17H34N2O4 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
[5-(diethylcarbamoyloxy)-4,4-dimethylpentyl] N,N-diethylcarbamate |
InChI |
InChI=1S/C17H34N2O4/c1-7-18(8-2)15(20)22-13-11-12-17(5,6)14-23-16(21)19(9-3)10-4/h7-14H2,1-6H3 |
InChI-Schlüssel |
XKHDUKWTWOUIOI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)OCCCC(C)(C)COC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(e)-{4-[Bis(2-chloroethyl)amino]-2-methylphenyl}methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14006653.png)
![2-[Hexadecyl(methyl)amino]ethan-1-ol](/img/structure/B14006659.png)
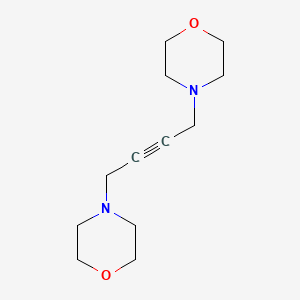
![3-Oxo-4-[(4-sulfophenyl)hydrazinylidene]naphthalene-2-carboxylic acid](/img/structure/B14006678.png)
![2-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-1-morpholin-4-ylethanone;ethanesulfonic acid](/img/structure/B14006686.png)

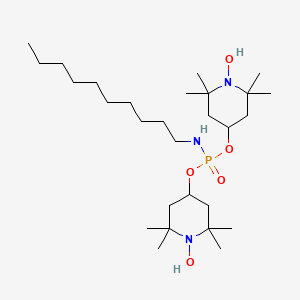
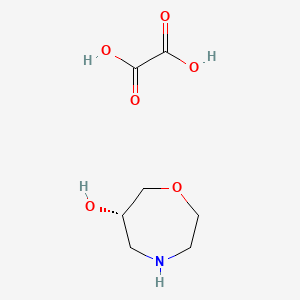
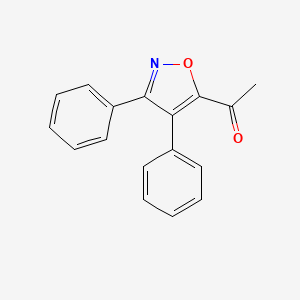
![5-Methoxy-3-(methoxymethyl)pyrimido[5,4-e][1,2,4]triazine](/img/structure/B14006711.png)
![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-diethylpropanamide;ethanesulfonic acid](/img/structure/B14006713.png)
